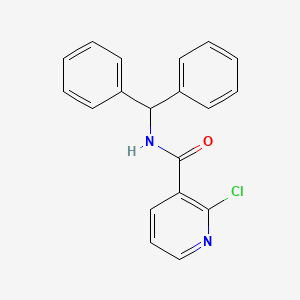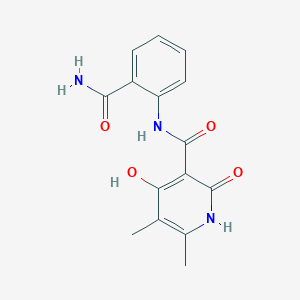
N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the carbamoylphenyl structure are part of a larger class of organic compounds known as carbamates . These compounds are characterized by a carbamate group (-NHCOO-) and are often used in a variety of applications, including as pesticides, pharmaceuticals, and biodegradable plastics .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for “N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide”, I can’t provide a detailed analysis .Chemical Reactions Analysis
Carbamates, in general, can undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles . The exact reactions would depend on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the solubility, melting point, and boiling point can all vary widely among different carbamates .Applications De Recherche Scientifique
Cancer Chemoprevention and Therapeutic Effects
N-(4-hydroxyphenyl)retinamide (4-HPR) has been extensively studied for its cancer chemoprevention and therapeutic effects across various types of cancer, including breast, lung, cervical, and prostate cancers. Its action mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of tumorigenesis.
Breast Cancer Prevention : 4-HPR shows promise in preventing the development of mammary tumors. It induces apoptosis in cancer cells and has been tested for its efficacy in reducing the incidence of new primary tumors in breast cancer patients (Moon et al., 1979; Pollard, Luckert, & Sporn, 1991).
Neuroblastoma and Cervical Cancer : Studies indicate that 4-HPR can induce apoptosis in neuroblastoma and cervical carcinoma cells, highlighting its potential in managing and treating these cancers (Suzuki et al., 1999; Oridate et al., 1997).
Ovarian Carcinoma : Fenretinide, a synthetic retinoid similar to 4-HPR, has shown effectiveness against human ovarian carcinoma xenografts, suggesting its potential as a therapeutic agent (Formelli & Cleris, 1993).
Chemoprevention of Various Cancers : The chemopreventive activity of 4-HPR extends to multiple cancer types, demonstrating significant efficacy in inhibiting carcinogen-induced cancers in animal models (Moon & Mehta, 1989).
Mechanisms of Action
The mechanisms underlying the anticancer effects of 4-HPR include the induction of apoptosis through the enhanced generation of reactive oxygen species (ROS) and alteration in the expression of apoptosis-related proteins. These actions contribute to its ability to inhibit tumor growth and promote cell death in cancerous tissues.
Induction of Apoptosis : 4-HPR induces apoptosis in malignant cells by enhancing ROS generation and causing DNA damage, leading to programmed cell death. This effect is crucial for its anticancer activity (Suzuki et al., 1999).
Selective Activity : Research suggests that 4-HPR is more effective in inducing apoptosis in cancer cells compared to normal cells, indicating its selective cytotoxicity which is advantageous for therapeutic applications (Oridate et al., 1997).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-7-8(2)17-14(21)11(12(7)19)15(22)18-10-6-4-3-5-9(10)13(16)20/h3-6H,1-2H3,(H2,16,20)(H,18,22)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEXZEIHTPAWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

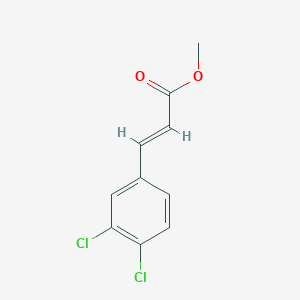
![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)

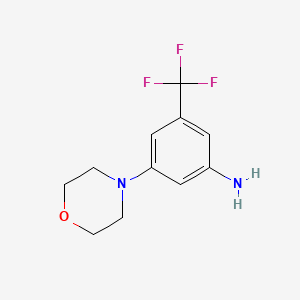
![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)
![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2823658.png)
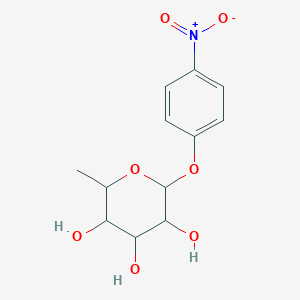
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2823662.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823665.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823666.png)
